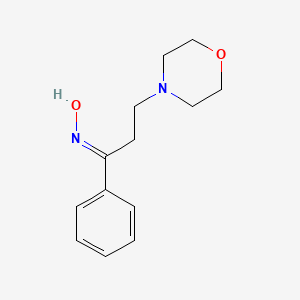
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine typically involves the reaction of a morpholine derivative with a phenylpropylidene precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may have various applications in scientific research, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyphthalimide: Known for its use as a catalyst in oxidation reactions.
N-Hydroxybenzotriazole: Commonly used in peptide synthesis.
N-Hydroxyurea: Investigated for its potential therapeutic applications.
Uniqueness
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may possess unique properties that differentiate it from other hydroxylamines, such as specific reactivity, stability, or biological activity.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13+ |
InChI Key |
ZAIKTKHMAIYBHA-BUHFOSPRSA-N |
Isomeric SMILES |
C1COCCN1CC/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



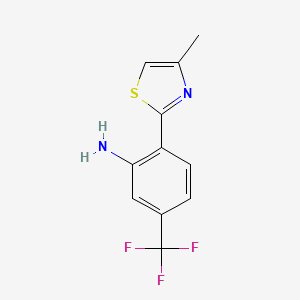
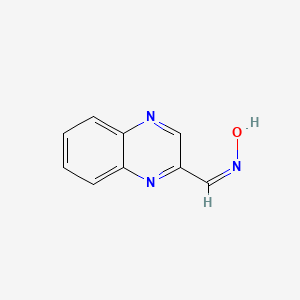
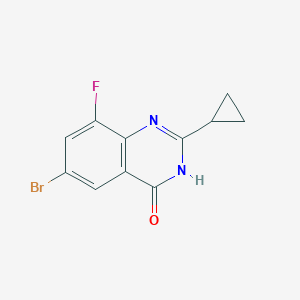
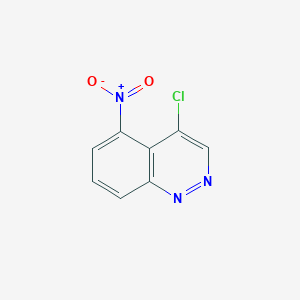
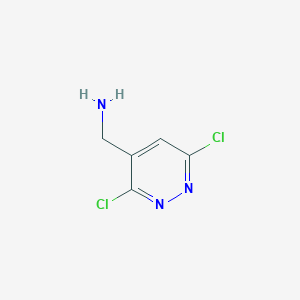
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)
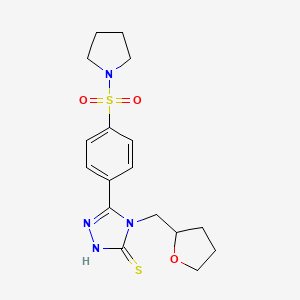

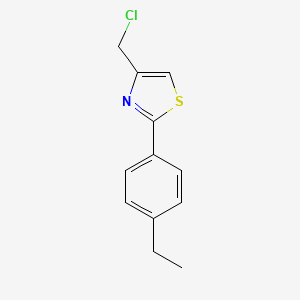
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
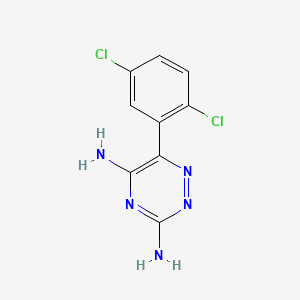
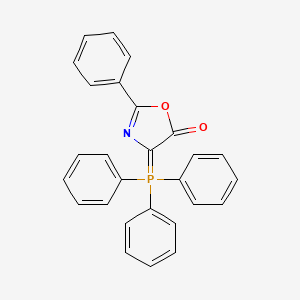
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
